molecular formula C9H17ClN2O B1441996 N-Allyl-3-piperidinecarboxamide hydrochloride CAS No. 1220027-49-5

N-Allyl-3-piperidinecarboxamide hydrochloride

Cat. No. B1441996
CAS RN: 1220027-49-5
M. Wt: 204.7 g/mol
InChI Key: QAVNZWKOEJLIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-3-piperidinecarboxamide hydrochloride, also known as NAPC, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 120-121°C and a molecular weight of 241.7 g/mol. NAPC has been used as a model compound for the study of various biochemical and physiological processes, as well as for the development of new drugs and other compounds.

Scientific Research Applications

Pharmacological Applications

N-Allyl-3-piperidinecarboxamide hydrochloride: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs due to their structural significance and biological activity. Specifically, piperidine compounds have been noted for their potential in anticancer therapies, where they may act as clinical agents against various types of cancer .

Organic Synthesis

In organic synthesis, N-Allyl-3-piperidinecarboxamide hydrochloride can be utilized in the synthesis of complex organic compounds. For instance, it can participate in catalytic three-component coupling reactions, which are pivotal for constructing tertiary propargylamines . These reactions are essential for creating molecules with high enantioselectivity, which is vital for producing pharmaceuticals with the desired biological activity.

Analytical Chemistry

N-Allyl-3-piperidinecarboxamide hydrochloride: may be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow it to serve as a reference compound in chromatographic analysis and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Chemical Engineering

In chemical engineering, N-Allyl-3-piperidinecarboxamide hydrochloride could be involved in process optimization and the development of new synthesis pathways. Its role in reaction mechanisms can be studied to improve the efficiency and scalability of chemical production processes .

properties

IUPAC Name

N-prop-2-enylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h2,8,10H,1,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVNZWKOEJLIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.